1-Methyl-3-(4-methylbenzene-1-sulfonyl)-2,3-dihydro-1H-imidazol-1-ium
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Overview
Description
1-Methyl-3-(4-methylbenzene-1-sulfonyl)-2,3-dihydro-1H-imidazol-1-ium is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(4-methylbenzene-1-sulfonyl)-2,3-dihydro-1H-imidazol-1-ium typically involves the reaction of 1-methylimidazole with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-(4-methylbenzene-1-sulfonyl)-2,3-dihydro-1H-imidazol-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
1-Methyl-3-(4-methylbenzene-1-sulfonyl)-2,3-dihydro-1H-imidazol-1-ium has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cycloadditions and polymerizations.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain diseases.
Industry: It is used in the production of ionic liquids, which have applications in green chemistry and as solvents for various industrial processes.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(4-methylbenzene-1-sulfonyl)-2,3-dihydro-1H-imidazol-1-ium involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The imidazolium moiety can also interact with biological membranes, affecting their permeability and function.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-3-(4-methylbenzene-1-sulfonyl)imidazolium
- 1-Methyl-3-(4-methylbenzene-1-sulfonyl)pyridinium
- 1-Methyl-3-(4-methylbenzene-1-sulfonyl)benzimidazolium
Uniqueness
1-Methyl-3-(4-methylbenzene-1-sulfonyl)-2,3-dihydro-1H-imidazol-1-ium is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the sulfonyl group enhances its reactivity and potential applications in various fields. Additionally, the imidazolium core provides stability and versatility in different chemical environments.
Properties
CAS No. |
75770-80-8 |
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Molecular Formula |
C11H15N2O2S+ |
Molecular Weight |
239.32 g/mol |
IUPAC Name |
1-methyl-3-(4-methylphenyl)sulfonyl-1,2-dihydroimidazol-1-ium |
InChI |
InChI=1S/C11H14N2O2S/c1-10-3-5-11(6-4-10)16(14,15)13-8-7-12(2)9-13/h3-8H,9H2,1-2H3/p+1 |
InChI Key |
NRKBXYBVELMLGS-UHFFFAOYSA-O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C[NH+](C=C2)C |
Origin of Product |
United States |
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